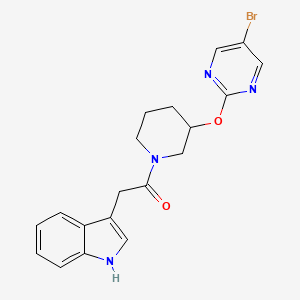

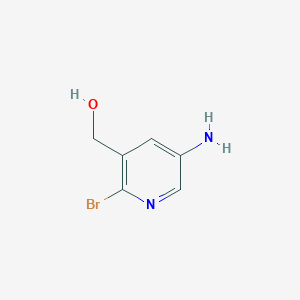

1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as BI-2536, is a small molecule inhibitor that targets Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a critical role in regulating cell division and is overexpressed in many types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns in Enaminones Research on compounds with similar structures, such as enaminones, has focused on their hydrogen-bonding patterns. For instance, a study by Balderson et al. (2007) characterized compounds with bifurcated intra- and intermolecular hydrogen bonding, highlighting their potential for forming stable crystal structures through weak interactions. This understanding can be essential for the design of new materials and pharmaceuticals (Balderson et al., 2007).

Anticancer Activity of Pyrimidine Derivatives Pyrimidine derivatives, similar to the moiety present in the queried compound, have been synthesized for anticancer applications. Hammam et al. (2001) explored the synthesis and anticancer activity of such derivatives, indicating the potential of pyrimidine-based compounds in medicinal chemistry (Hammam et al., 2001).

Oxidation and Nitration Reactions in Heterocyclic Synthesis Skladchikov et al. (2012) investigated the synthesis, oxidation, and nitration of cyclopenta[b]indoles, a process relevant to the modification of heterocyclic compounds. Such reactions are crucial for creating novel compounds with potential pharmacological activities (Skladchikov et al., 2012).

Biological Activities of Thiazolo[3,2-a]benzimidazole Derivatives The synthesis of novel thiazolo[3,2-a]benzimidazole derivatives and their immunosuppressive and immunostimulatory activities were explored by Abdel‐Aziz et al. (2011). This research highlights the diverse biological activities of compounds with complex heterocyclic structures, pointing towards the potential use of such compounds in developing new therapies (Abdel‐Aziz et al., 2011).

Microwave-Assisted Synthesis and Antibacterial Activity Merugu et al. (2010) demonstrated the microwave-assisted synthesis of isoindoline-diones with piperidine moieties, showcasing their antibacterial activity. This technique offers a rapid and efficient method for synthesizing compounds with potential antibiotic properties (Merugu et al., 2010).

Mecanismo De Acción

Mode of Action

The bromopyrimidinyl group could potentially form halogen bonds with protein targets, while the indole moiety might engage in pi-stacking interactions .

Biochemical Pathways

Compounds with similar structures have been found to interact with various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Pharmacokinetics

The presence of the bromine atom could potentially affect its metabolic stability .

Result of Action

Based on its structural features, it may have potential anti-inflammatory, anti-proliferative, or pro-apoptotic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions might affect the compound’s stability or its interactions with targets. The presence of other molecules could potentially affect its absorption or distribution .

Propiedades

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSJGNZRNPLVEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)

![3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide](/img/structure/B2946688.png)

![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946698.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)

![(E)-N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2946703.png)